
IMR-1
科学研究应用
作用机制
IMR-1 通过破坏 Mastermind-like 1 募集到染色质上的 Notch 转录激活复合物来发挥作用。 这种破坏减弱了 Notch 目标基因的转录,从而抑制了 Notch 依赖性细胞系和肿瘤异种移植瘤的生长 . 所涉及的分子靶标包括 Notch 受体、CSL(CBF1、无毛抑制因子、Lag-1)和 Mastermind-like 1 .
准备方法
合成路线和反应条件: IMR-1 是通过一系列化学反应合成的,这些反应涉及形成罗丹明酯化合物。 合成路线通常包括在受控条件下使适当的起始原料反应,以得到所需的产物 .
工业生产方法: 虽然 this compound 的具体工业生产方法没有得到广泛的记录,但其合成通常遵循标准的有机合成方案。 该过程包括多个步骤,包括纯化和表征,以确保化合物的纯度和功效 .
化学反应分析
反应类型: IMR-1 会经历各种化学反应,包括:
氧化: this compound 可以被氧化形成其酸代谢产物 IMR-1A.
还原: 还原反应可用于修饰化合物中的官能团。
取代: 取代反应可用于将不同的取代基引入分子中,从而可能改变其生物活性。
常用试剂和条件:
氧化: 可以使用过氧化氢或高锰酸钾等常见的氧化剂。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 在适当条件下,可以使用各种亲核试剂和亲电试剂来实现取代反应。
主要产物:
氧化: 氧化反应的主要产物是 IMR-1A,即 this compound 的酸代谢产物.
还原和取代: 产物取决于反应中使用的具体试剂和条件。
相似化合物的比较
IMR-1 在特异性靶向 Notch 转录激活复合物方面是独一无二的。类似的化合物包括:
DAPT: 一种 γ-分泌酶抑制剂,也靶向 Notch 通路,但作用机制不同.
NADI-351: 一种 Notch1 转录复合物的特异性小分子抑制剂,在不诱导肠道毒性的情况下表现出强大的抗肿瘤活性.
This compound 由于其对 Mastermind-like 1 募集的特异性破坏而脱颖而出,使其成为癌症研究和治疗开发中的宝贵工具 .
属性
IUPAC Name |
ethyl 2-[2-methoxy-4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S2/c1-3-20-13(17)8-21-10-5-4-9(6-11(10)19-2)7-12-14(18)16-15(22)23-12/h4-7H,3,8H2,1-2H3,(H,16,18,22)/b12-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPJWPQRZMBKTG-KPKJPENVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)C=C2C(=O)NC(=S)S2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=S)S2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes IMR-1's mechanism of action unique compared to other Notch inhibitors?
A1: Unlike many Notch inhibitors that target γ-secretase, this compound directly disrupts the Notch transcriptional activation complex. [] It achieves this by preventing the recruitment of Mastermind-like 1 (MAML1) to the complex assembled on DNA. [, ] This disruption effectively attenuates the transcription of Notch target genes. []
Q2: How does this compound's impact on the Notch pathway translate to observable cellular effects?
A2: By inhibiting the Notch pathway, this compound has shown to hinder the proliferation of Notch-dependent cell lines. [] Additionally, in a study on thyroid cancer cells, this compound was found to reverse the inhibitory effects of miR-124 mimics on cell proliferation. [] This suggests that this compound can counteract the anti-proliferative effects induced by manipulating the Notch pathway.
Q3: Can you elaborate on the role of this compound in the context of specific cell types?
A3: Research on calcific aortic valve disease (CAVD) reveals cell-type specific effects of this compound. In porcine aortic valvular interstitial cells (PAVICs), this compound's effect on calcification differed from another Notch inhibitor, DAPT, and this difference correlated with active β-catenin signaling. [] Interestingly, in 3D cultures, this compound failed to reduce calcification induced by osteogenic media in PAVICs with constitutively active β-catenin, unlike DAPT. [] This highlights the complex interplay between Notch and Wnt signaling pathways and emphasizes the cell-type specific responses to this compound.
Q4: Has research investigated the stability and material compatibility of this compound under various conditions?
A4: Currently, the provided abstracts don't provide details on the material compatibility, stability under various conditions, or specific applications of this compound. Exploring these aspects would necessitate referring to the full research articles.
Q5: Have computational chemistry and modeling techniques been employed in this compound research?
A5: The abstract mentioning the discovery of this compound indicates the use of computer-aided drug design to explore potential ligand-binding sites and screen for compounds disrupting the Notch transcriptional activation complex. [] This suggests the utilization of computational chemistry and modeling in the initial stages of this compound development.
Q6: Are there any established Structure-Activity Relationship (SAR) studies for this compound or its analogs?
A6: The provided abstracts lack information regarding specific SAR studies for this compound or its analogs. Investigating how structural modifications impact its activity, potency, and selectivity would require further research.
Q7: What analytical methods are commonly used for characterizing and quantifying this compound?
A7: Details regarding the specific analytical methods employed for this compound are absent in the provided abstracts. Information on techniques like spectroscopy, chromatography, or mass spectrometry would necessitate referring to the complete research articles.
Q8: What in vitro and in vivo models have been used to assess the efficacy of this compound?
A8: this compound's efficacy has been evaluated in various models. In vitro studies demonstrated its ability to inhibit the growth of Notch-dependent cell lines. [] Additionally, it was tested in vivo using patient-derived tumor xenografts, where it significantly hindered tumor growth. [] Furthermore, research on CAVD used porcine valvular cells to understand this compound's effects on calcification. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[2-(Hydroxymethyl)-2-phenylbutanoyl]oxy}-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane iodide](/img/structure/B1671723.png)

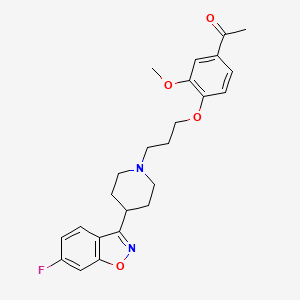
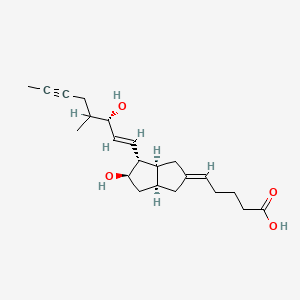
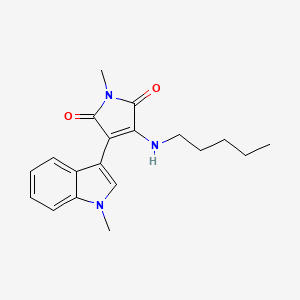

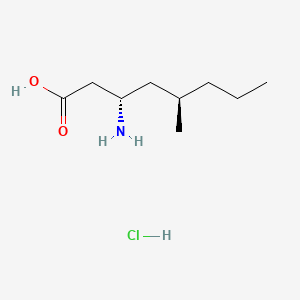
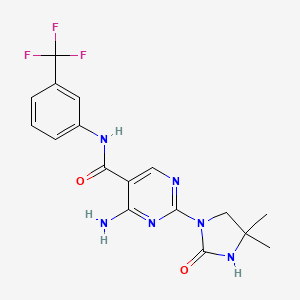
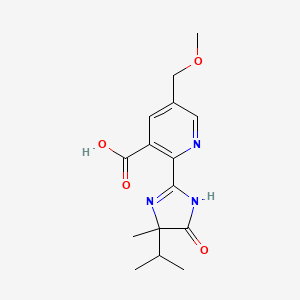
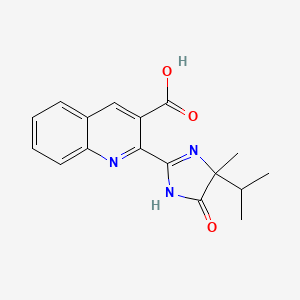
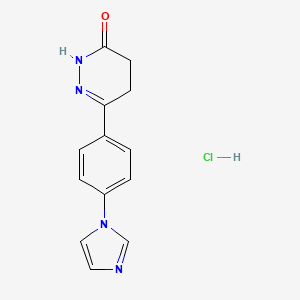
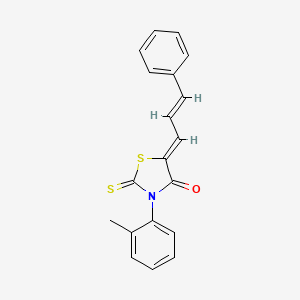

![N-[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]-2-(1-methylpiperidin-1-ium-1-yl)acetamide;iodide](/img/structure/B1671745.png)
